molecular formula C15H15N3 B7578707 2-[Cyclopropylmethyl(methyl)amino]quinoline-3-carbonitrile

2-[Cyclopropylmethyl(methyl)amino]quinoline-3-carbonitrile

Cat. No. B7578707
M. Wt: 237.30 g/mol
InChI Key: ZPHXMKHVHMAHQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Cyclopropylmethyl(methyl)amino]quinoline-3-carbonitrile, also known as CPMAQ, is a synthetic compound that belongs to the class of quinoline derivatives. It has been studied extensively for its potential use in scientific research applications due to its unique chemical properties.

Mechanism of Action

2-[Cyclopropylmethyl(methyl)amino]quinoline-3-carbonitrile exerts its effects by binding to specific ion channels in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the transient receptor potential vanilloid 1 (TRPV1) channel. By binding to these channels, 2-[Cyclopropylmethyl(methyl)amino]quinoline-3-carbonitrile can modulate the activity of neurons and alter the transmission of electrical signals in the brain.
Biochemical and Physiological Effects:
2-[Cyclopropylmethyl(methyl)amino]quinoline-3-carbonitrile has been shown to have a range of biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of neuronal excitability, and the reduction of inflammation. It has also been shown to have antioxidant properties and may protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[Cyclopropylmethyl(methyl)amino]quinoline-3-carbonitrile in lab experiments is its ability to selectively modulate the activity of specific ion channels in the brain. This allows researchers to study the effects of ion channel modulation on neuronal activity and behavior. However, one limitation of using 2-[Cyclopropylmethyl(methyl)amino]quinoline-3-carbonitrile is its potential toxicity and side effects, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-[Cyclopropylmethyl(methyl)amino]quinoline-3-carbonitrile. One area of interest is the development of new therapeutic agents based on 2-[Cyclopropylmethyl(methyl)amino]quinoline-3-carbonitrile and other quinoline derivatives. Another area of interest is the study of 2-[Cyclopropylmethyl(methyl)amino]quinoline-3-carbonitrile's effects on other ion channels and neuronal signaling pathways. Additionally, further studies are needed to better understand the potential toxic effects of 2-[Cyclopropylmethyl(methyl)amino]quinoline-3-carbonitrile and to develop safer and more effective derivatives.

Synthesis Methods

2-[Cyclopropylmethyl(methyl)amino]quinoline-3-carbonitrile can be synthesized using a variety of methods, including the reaction of 2-aminoquinoline with cyclopropylmethyl bromide and methylamine in the presence of potassium carbonate. Other methods include the reaction of 2-chloroquinoline with cyclopropylmethylamine and potassium cyanide.

Scientific Research Applications

2-[Cyclopropylmethyl(methyl)amino]quinoline-3-carbonitrile has been studied extensively for its potential use in scientific research applications, particularly in the field of neuroscience. It has been shown to modulate the activity of ion channels, which are important for the transmission of electrical signals in the brain. 2-[Cyclopropylmethyl(methyl)amino]quinoline-3-carbonitrile has also been studied for its potential use as a therapeutic agent for the treatment of various neurological disorders.

properties

IUPAC Name

2-[cyclopropylmethyl(methyl)amino]quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-18(10-11-6-7-11)15-13(9-16)8-12-4-2-3-5-14(12)17-15/h2-5,8,11H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHXMKHVHMAHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC1)C2=NC3=CC=CC=C3C=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Cyclopropylmethyl(methyl)amino]quinoline-3-carbonitrile

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